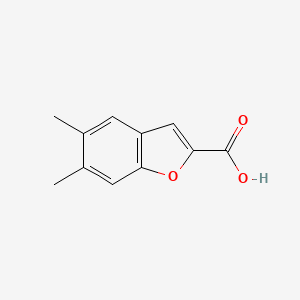

5,6-Dimethyl-1-benzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

5,6-dimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-8-5-10(11(12)13)14-9(8)4-7(6)2/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVJELFFCYDVPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with the desired substituents.

Industrial Production Methods

Industrial production of 5,6-Dimethyl-1-benzofuran-2-carboxylic acid may involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Dehydrative cyclization and transition-metal catalysis are commonly employed due to their efficiency and reliability .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions 3 and 4.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran-based carboxylic acids, including 5,6-dimethyl-1-benzofuran-2-carboxylic acid. Research indicates that derivatives of this compound exhibit inhibitory effects on specific cancer cell lines.

- Inhibition of Carbonic Anhydrases : Benzofuran-containing carboxylic acids have been shown to act as inhibitors of carbonic anhydrases, which are enzymes implicated in tumor growth and metastasis. For instance, derivatives with KIs (inhibition constants) ranging from 0.56 to 5.1 μM against the hCA IX isoform demonstrate strong potential in targeting cancer cells .

- Cell Viability Studies : The compound's derivatives have been tested against breast cancer cell lines MCF-7 and MDA-MB-231. For example, one derivative exhibited an IC50 value of 2.52 μM against MDA-MB-231 cells, indicating a potent antiproliferative effect comparable to established chemotherapeutic agents like Doxorubicin .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 9e | 2.52 | MDA-MB-231 |

| 9f | 11.50 | MDA-MB-231 |

| 9b | >100 | MCF-7 |

| 9e | 14.91 | MCF-7 |

2. Diuretic and Saluretic Effects

5,6-Dimethyl-1-benzofuran-2-carboxylic acid has also been investigated for its diuretic properties. According to patent literature, compounds derived from benzofuran structures exhibit diuretic and saluretic activities with low toxicity levels.

- Mechanism of Action : These compounds promote the excretion of urine and electrolytes such as sodium and chloride ions, making them suitable for treating conditions associated with fluid retention, such as edema and hypertension .

Synthesis and Structure-Activity Relationships

The synthesis of benzofuran derivatives often involves modifying the carboxylic acid moiety to enhance biological activity. Structure-activity relationship (SAR) studies reveal that specific substitutions can significantly influence the pharmacological properties of these compounds.

- Synthesis Techniques : Various synthetic routes have been developed to produce these compounds efficiently, including expedited synthesis methods that allow for rapid development of new derivatives .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that a series of benzofuran derivatives were evaluated for their anticancer activity using both in vitro assays and in vivo models. The results indicated that modifications at the benzofuran core could lead to enhanced potency against breast cancer cell lines .

Case Study 2: Diuretic Properties

In pharmacological experiments on animal models (dogs and rabbits), it was shown that administering certain benzofuran derivatives led to a significant increase in urine output and electrolyte excretion. This finding supports the potential use of these compounds in clinical settings for managing fluid retention disorders .

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins involved in cellular processes . For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Substituent Analysis

Substituents on the benzofuran ring significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups (5,6-Dimethyl) reduce acidity compared to hydroxyl (5,6-Dihydroxy) or halogen (5-Cl,6-F) analogs.

- Solubility : Hydroxyl and methoxy substituents enhance water solubility, whereas methyl groups favor lipophilicity .

- Crystal Packing : Methylsulfanyl derivatives (e.g., 2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) form intermolecular hydrogen bonds and C–H⋯π interactions, suggesting similar packing behavior for 5,6-Dimethyl analogs .

Physicochemical Properties

Acidity and Reactivity:

- 5,6-Dimethyl : Predicted pKa ~4.5–5.0 (methyl groups reduce carboxylic acid acidity via electron donation).

- 5,6-Dihydroxy-3-methyl : pKa ~2.8–3.2 due to electron-withdrawing hydroxyl groups .

- 5-Chloro-6-fluoro : Lower pKa (~2.5–3.0) owing to inductive effects of halogens .

Thermal Stability:

Methoxy and methylsulfanyl derivatives exhibit higher thermal stability (decomposition >200°C) compared to hydroxylated analogs, which may degrade at lower temperatures .

Biological Activity

5,6-Dimethyl-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Target Interactions

Benzofuran derivatives, including 5,6-dimethyl-1-benzofuran-2-carboxylic acid, exhibit significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. These compounds interact with various biological targets, leading to alterations in cellular processes and signaling pathways.

Biochemical Pathways

The compound has been shown to influence multiple biochemical pathways by interacting with enzymes and proteins. For instance, it can inhibit specific enzymes involved in cancer cell proliferation, thereby demonstrating its potential as an anticancer agent.

Anticancer Properties

Research indicates that 5,6-dimethyl-1-benzofuran-2-carboxylic acid can inhibit cell growth in various cancer cell lines. Its effectiveness is often dose-dependent; lower concentrations may promote therapeutic effects while higher doses could result in cytotoxicity.

Antibacterial and Antiviral Effects

This compound has also been evaluated for its antibacterial properties. Studies suggest that benzofuran derivatives can act against a range of bacterial strains, potentially serving as leads for new antimicrobial agents .

In Vitro Studies

In laboratory settings, 5,6-dimethyl-1-benzofuran-2-carboxylic acid has been tested for its ability to inhibit cancer cell lines. For example:

- Cell Line : ZR-75-1 (breast cancer)

- IC50 Value : Approximately 670 nM was observed for the compound's inhibitory effect on H3K23 acetylation levels .

Animal Models

The compound has been evaluated in animal models to assess its safety and efficacy. Results indicate that it exhibits a threshold effect where therapeutic benefits are observed at lower doses while toxicity is noted at higher concentrations.

Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-Methyl-1-benzofuran-2-carboxylic acid | Single methyl group at position 5 | Moderate anticancer activity |

| 6-Methyl-1-benzofuran-2-carboxylic acid | Single methyl group at position 6 | Lower antibacterial activity |

| 5,6-Dimethyl-1-benzofuran-2-carboxylic acid | Two methyl groups at positions 5 and 6 | Enhanced anticancer and antibacterial properties |

Safety and Toxicology

While studies highlight the potential therapeutic benefits of 5,6-dimethyl-1-benzofuran-2-carboxylic acid, safety assessments indicate possible skin and eye irritation upon exposure. Careful handling and further toxicological studies are recommended to establish safe usage guidelines .

Q & A

Q. What are the common synthetic routes for preparing 5,6-Dimethyl-1-benzofuran-2-carboxylic acid, and what key reaction conditions should be considered?

The synthesis of benzofuran derivatives typically involves cyclization of phenolic precursors or functionalization of preformed benzofuran cores. For example, Friedländer condensation has been employed to construct quinoline-benzofuran hybrids, which may be adapted for introducing methyl groups at the 5,6-positions . Key conditions include:

- Use of acid catalysts (e.g., HCl, H₂SO₄) for cyclization.

- Temperature control (80–120°C) to avoid side reactions.

- Protecting groups (e.g., acetyl) to direct regioselective methylation . Multi-step protocols may involve methylation via alkyl halides or diazomethane, followed by carboxylation using CO₂ under high pressure.

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of 5,6-Dimethyl-1-benzofuran-2-carboxylic acid?

Critical techniques include:

- ¹H/¹³C NMR : To confirm methyl group positions (δ 2.2–2.5 ppm for CH₃) and aromatic proton environments. Discrepancies between observed and calculated shifts may arise due to steric effects .

- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and benzofuran ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ = 220.07 for C₁₁H₁₀O₃).

Q. What safety protocols are recommended when handling 5,6-Dimethyl-1-benzofuran-2-carboxylic acid given limited toxicity data?

While no specific toxicity data exists for this compound, structurally similar benzofurans (e.g., 4-formylfuran-2-carboxylic acid) are classified as acute toxins (Category 4 for oral/dermal/inhalation exposure) . Recommendations include:

- Use of PPE (gloves, lab coat, goggles).

- Conducting reactions in a fume hood.

- Adhering to institutional guidelines for uncharacterized substances.

Advanced Research Questions

Q. How can researchers optimize the yield of 5,6-Dimethyl-1-benzofuran-2-carboxylic acid in multi-step syntheses?

Optimization strategies include:

Q. What methodologies resolve discrepancies between observed and theoretical spectral data in benzofuran derivatives?

Discrepancies in NMR shifts (e.g., methyl vs. aromatic protons) can arise from steric hindrance or electronic effects. Approaches include:

Q. In the absence of ecotoxicological data, what predictive models inform risk assessment for 5,6-Dimethyl-1-benzofuran-2-carboxylic acid?

Analog studies using structurally related compounds (e.g., 2,5-furandicarboxylic acid) suggest moderate persistence in soil. Researchers can:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.